molecular formula C10H9BrN2O2 B1328592 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 957103-97-8

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

カタログ番号: B1328592
CAS番号: 957103-97-8
分子量: 269.09 g/mol
InChIキー: ADCJRWHNVNKULP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and an ethyl ester group at the 6th position of the pyridine ring adds to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by esterification with ethyl chloroformate . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost .

生物活性

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on antiviral, antibacterial, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.09 g/mol
  • CAS Number : 1038393-19-9

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against the hepatitis B virus (HBV).

In Vitro Studies

A study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their effectiveness against HBV in HepG2.2.15 cells. The results indicated that several compounds exhibited potent inhibition of HBV DNA replication with IC₅₀ values ranging from 1.3 to 9.1 µM. This compound was among the promising candidates, suggesting its potential as a lead compound for further development in antiviral therapy .

CompoundIC₅₀ (µM)Activity Description
10o1.3Highly effective against HBV
10s9.1Effective against HBV
This compoundTBDPromising candidate

Antibacterial Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Structure-Activity Relationship (SAR)

Research indicates that modifications on the imidazo[1,2-a]pyridine core can significantly enhance antibacterial efficacy. For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MIC) as low as 0.03 µM against Mycobacterium tuberculosis (Mtb) strains .

Compound ClassMIC (µM)Activity Description
Imidazo[1,2-a]pyridine derivatives0.03 - 5.0Potent against Mtb
This compoundTBDPotential for further exploration

Anticancer Activity

The anticancer properties of this compound have also been investigated in various cancer cell lines.

Case Studies

In vitro studies have shown that compounds with the imidazo[1,2-a]pyridine structure can inhibit the growth of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). Most tested compounds displayed low cytotoxicity in these models .

Cell LineIC₅₀ (µM)Activity Description
PC-3>128Non-cytotoxic
MCF-7>128Non-cytotoxic
This compoundTBDFurther studies needed

特性

IUPAC Name

ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJRWHNVNKULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 6-amino-5-bromonicotinate (5.0 g, 20.4 mmol) in N,N-dimethylformamide (204 mL) were added bromoacetaldehyde dimethylacetal (3.45 g, 20.4 mmol) and p-toluenesulfonic acid (0.53 g, 3.1 mmol). The mixture was heated to 90° C. After 18 h, additional bromoacetaldehyde dimethylacetal (3.45 g, 20.4 mmol) and 4A° molecular sieves were added. The mixture was stirred at 90° C. for another 24 h. The mixture was warmed to ambient temperature and aqueous LiCl (3.0 M) was added. The mixture was extracted with ethyl acetate (3×). The combined organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. There was still some DMF in the crude product. Water was added and the mixture was extracted with t-butyl methyl ether, washed with brine, dried over sodium sulfate, filtered and concentrated. The mixture was carried on to the next step: LC-MS [M]=269.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
204 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。